molecular formula C11H26Cl3N3O B1520345 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride CAS No. 1235439-73-2

1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride

Cat. No. B1520345
CAS RN: 1235439-73-2
M. Wt: 322.7 g/mol
InChI Key: YENHEZHJLRKQKA-UHFFFAOYSA-N
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Description

“1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride” is a chemical compound with the CAS Number: 1235439-73-2 . It has a molecular weight of 322.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 1-[2-(4-morpholinyl)ethyl]-4-piperidinylamine trihydrochloride . The InChI code is 1S/C11H23N3O.3ClH/c12-11-1-3-13(4-2-11)5-6-14-7-9-15-10-8-14;;;/h11H,1-10,12H2;3*1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 322.71 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some studies focus on the synthesis of novel compounds using piperidine and morpholine, which are structurally related to the chemical . For example, Bektaş et al. (2007) explored the synthesis of various derivatives, including those using morpholine or methyl piperazine, and evaluated their antimicrobial activities. They found that some of these compounds possess good to moderate activities against test microorganisms (Bektaş et al., 2007).

Analytical Chemistry Applications

In analytical chemistry, methods for determining aliphatic amines in water samples have been developed. For instance, Sacher et al. (1997) presented techniques involving derivatization of amines, including morpholine and piperidine, in water, followed by gas chromatography-mass spectrometry analysis (Sacher, Lenz, & Brauch, 1997).

Solvent Effects on Chemical Reactions

Research by Mancini et al. (1999) investigated the solvent effects on aromatic nucleophilic substitution reactions, involving morpholine and piperidine. This study contributes to understanding the solvent influences on reaction kinetics and mechanisms (Mancini, Terenzani, Adam, & Vottero, 1999).

Development of Vasodilation Properties

Girgis et al. (2008) synthesized compounds using secondary amines like piperidine and morpholine and evaluated their potential vasodilation properties. They found notable vasodilation potency in some synthesized compounds (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

Reactions and Formation of Novel Compounds

Other studies focus on reactions of secondary cyclic amines, including morpholine and piperidine, to form various novel compounds. For instance, Shainyan et al. (2003) examined the reactions of these amines with trifluoromethanesulfonic anhydride, leading to the formation of corresponding triflamides and triflates (Shainyan, Tolstikov, & Zhinkin, 2003).

Synthesis of Antifungal Agents

Krauss et al. (2021) explored the synthesis of 4-aminopiperidines, which include piperidine and morpholine as core structures, and evaluated their antifungal activity. This research contributes to the development of new antifungal agents targeting ergosterol biosynthesis (Krauss, Müller, Klimt, Valero, Martinez, Müller, Bartel, Binder, & Bracher, 2021).

Catalytic Reactions

Research into the use of amines, including morpholine and piperidine, in catalytic reactions is also significant. For instance, Jutand et al. (2005) studied the formation of ArPdXL(amine) complexes, exploring the substitution of phosphane ligands by amines in specific palladium-catalyzed reactions (Jutand, Négri, & Principaud, 2005).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)piperidin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.3ClH/c12-11-1-3-13(4-2-11)5-6-14-7-9-15-10-8-14;;;/h11H,1-10,12H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENHEZHJLRKQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCN2CCOCC2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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